![molecular formula C20H22O3 B3070400 (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1002852-81-4](/img/structure/B3070400.png)
(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Overview
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as DAP-2, is a synthetic compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various ion channels, enzymes, and signaling pathways. This binding has been shown to modulate the activity of these targets, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, regulation of neurotransmitter release, and promotion of neuroprotection. It has also been shown to have potential anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one in lab experiments is its high potency and selectivity for the sigma-1 receptor, which allows for precise modulation of this target. However, one limitation is that the mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not fully understood, which can make interpretation of results challenging.
Future Directions
There are several future directions for the study of (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and neuropathic pain. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and its potential limitations in lab experiments.
In conclusion, (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a synthetic compound that has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for studying this target, and its potential applications in the treatment of neurological disorders make it an area of interest for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.
Scientific Research Applications
(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and neuroprotection.
properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-14(2)16-8-5-15(6-9-16)7-11-19(21)18-13-17(22-3)10-12-20(18)23-4/h5-14H,1-4H3/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINJKUUGDXXFRJ-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.